

In-Depth Technical Guide: Critical Temperature and Pressure of Pentylcyclohexane

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Compound of Interest

Compound Name: Pentylcyclohexane

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This technical guide provides a comprehensive overview of the critical temperature and pressure of **pentylcyclohexane**, including critically evaluated data, detailed experimental protocols for determination, and a workflow for establishing these crucial thermophysical properties.

Critical Properties of Pentylcyclohexane

The critical point of a substance represents the temperature and pressure above which distinct liquid and gas phases do not exist. At this point, the substance enters a supercritical fluid state, exhibiting properties of both a liquid and a gas. Accurate knowledge of the critical temperature (T_c) and critical pressure (P_c) is essential for various applications, including chemical process design, supercritical fluid technology, and understanding intermolecular forces.

For **pentylcyclohexane** (C₁₁H₂₂), the National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated data through their Web Thermo Tables (WTT).[1] This information is derived from dynamic data analysis as implemented in the NIST ThermoData Engine software package.[1]

Table 1: Critically Evaluated Critical Properties of **Pentylcyclohexane**

Property	Value	Unit	Source
Critical Temperature (T _c)	674.0	K	NIST/TRC[1]
Critical Pressure (P _c)	2390.0	kPa	NIST/TRC[1]

Note: The values presented are based on critically evaluated data and are recommended for use in scientific and engineering calculations.

Experimental Determination of Critical Properties

The determination of critical temperature and pressure is a complex experimental undertaking, often requiring specialized equipment. Two primary methods employed for such measurements are the sealed-tube method and the pulse-heating method.

Sealed-Tube (Static) Method

The sealed-tube method, also known as the visual or static method, is a classical technique for determining the critical temperature of a substance. It relies on the visual observation of the disappearance and reappearance of the liquid-vapor meniscus in a sealed, transparent tube as the temperature is carefully controlled.

Experimental Protocol:

- **Sample Preparation:** A small, high-purity sample of **pentylcyclohexane** is introduced into a thick-walled capillary tube made of a material capable of withstanding high pressures and temperatures (e.g., borosilicate or quartz glass).
- **Sealing:** The tube is then evacuated to remove any air and subsequently sealed, leaving the sample under its own vapor pressure. The amount of sample is crucial; the tube should be filled to a level that corresponds to the critical density of the substance to ensure the meniscus disappears in the center of the tube.
- **Heating and Observation:** The sealed tube is placed in a thermostatically controlled heating block with a viewing window. The temperature is slowly and uniformly increased.

- **Meniscus Disappearance:** As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears completely. The temperature at which the meniscus vanishes is recorded as the critical temperature.
- **Cooling and Meniscus Reappearance:** The apparatus is then slowly cooled, and the temperature at which the meniscus reappears is also recorded.
- **Data Analysis:** The critical temperature is taken as the average of the temperatures of disappearance and reappearance of the meniscus. The critical pressure can be measured simultaneously by connecting the sealed tube to a pressure transducer.

Pulse-Heating (Dynamic) Method

The pulse-heating method is a dynamic technique particularly suitable for thermally unstable or high-molecular-weight compounds. It involves rapidly heating a wire probe immersed in the liquid sample and observing the thermal response to determine the critical point. This method minimizes thermal decomposition by employing very short heating times (milliseconds).

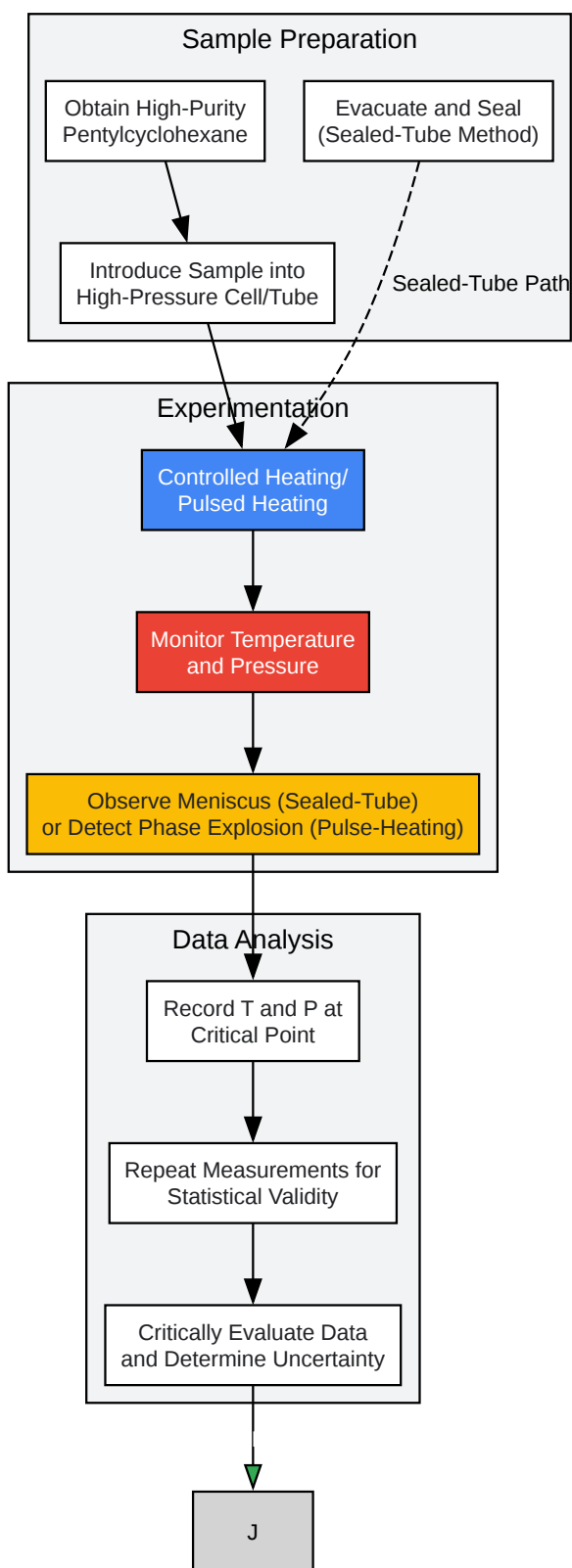
Experimental Protocol:

- **Apparatus Setup:** A thin platinum wire probe, which acts as both a heater and a resistance thermometer, is immersed in the liquid **pentylcyclohexane** sample within a high-pressure cell.
- **Pulsed Heating:** A short, high-power electrical pulse is applied to the wire probe, causing a rapid increase in its temperature and the temperature of the surrounding liquid layer.
- **Temperature and Pressure Monitoring:** The change in resistance of the platinum wire is measured with high temporal resolution, which is then converted to temperature. The pressure of the system is also monitored.
- **Detection of Phase Transition:** As the liquid is superheated to its limit of thermodynamic stability, explosive boiling (phase explosion) occurs. This is detected as a sharp change in the heating rate of the wire, which is reflected in the voltage or resistance versus time profile.

- **Determination of Critical Point:** The temperature and pressure at the onset of the phase explosion are measured. By conducting experiments at various pressures, the line of attainable superheat can be determined. The critical point is then extrapolated from this data.

Experimental Workflow for Critical Point Determination

The following diagram illustrates a generalized workflow for the experimental determination of the critical temperature and pressure of a substance like **pentylcyclohexane**.



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Workflow for Critical Point Determination

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References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
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